molecular formula C8H13ClN4 B13882676 N-(5-chloropyrimidin-2-yl)-N',N'-dimethylethane-1,2-diamine

N-(5-chloropyrimidin-2-yl)-N',N'-dimethylethane-1,2-diamine

Cat. No.: B13882676
M. Wt: 200.67 g/mol
InChI Key: YCNMRIYGQSPBPR-UHFFFAOYSA-N
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Description

N-(5-chloropyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloropyrimidine ring and a dimethylethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of 5-chloropyrimidine with N,N-dimethylethane-1,2-diamine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(5-chloropyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by various nucleophiles, leading to the formation of substituted pyrimidine derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, N-oxides, and dihydropyrimidine compounds, each with distinct chemical and physical properties.

Scientific Research Applications

N-(5-chloropyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyrimidin-2-yl)acetamide: Another pyrimidine derivative with similar structural features but different functional groups.

    N-(5-chloropyrimidin-2-yl)methanol: A compound with a hydroxyl group instead of the dimethylethane-1,2-diamine moiety.

Uniqueness

N-(5-chloropyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine is unique due to its specific combination of a chloropyrimidine ring and a dimethylethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

N-(5-chloropyrimidin-2-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C8H13ClN4/c1-13(2)4-3-10-8-11-5-7(9)6-12-8/h5-6H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

YCNMRIYGQSPBPR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC=C(C=N1)Cl

Origin of Product

United States

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